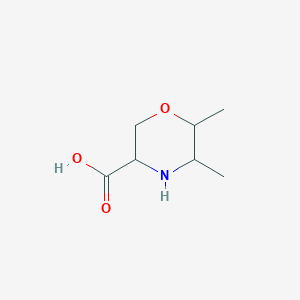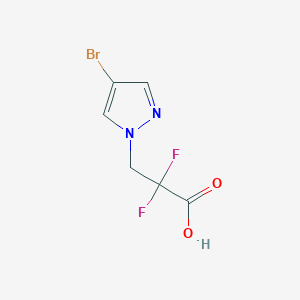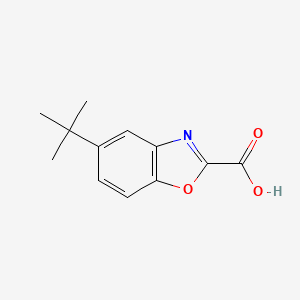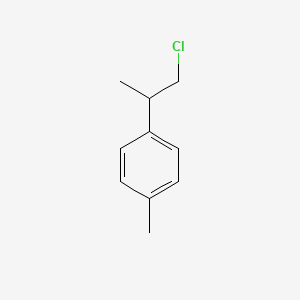![molecular formula C14H25ClN2O B13197942 2-chloro-N-[(1-piperidin-1-ylcyclohexyl)methyl]acetamide](/img/structure/B13197942.png)
2-chloro-N-[(1-piperidin-1-ylcyclohexyl)methyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-chloro-N-[(1-piperidin-1-ylcyclohexyl)methyl]acetamide is a chemical compound with the molecular formula C14H25ClN2O and a molecular weight of 272.81 g/mol . This compound is used in various fields of scientific research, including proteomics.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-[(1-piperidin-1-ylcyclohexyl)methyl]acetamide typically involves the reaction of 2-chloroacetamide with 1-piperidin-1-ylcyclohexylmethylamine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, with the presence of a base like triethylamine to facilitate the reaction.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The reaction mixture is then subjected to purification processes such as crystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-[(1-piperidin-1-ylcyclohexyl)methyl]acetamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium carbonate in an organic solvent.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various derivatives with different functional groups replacing the chlorine atom.
Scientific Research Applications
2-chloro-N-[(1-piperidin-1-ylcyclohexyl)methyl]acetamide is utilized in several scientific research areas:
Chemistry: Used as a reagent in organic synthesis and chemical reactions.
Biology: Employed in proteomics research to study protein interactions and functions.
Medicine: Investigated for potential therapeutic applications due to its unique chemical properties.
Industry: Used in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of 2-chloro-N-[(1-piperidin-1-ylcyclohexyl)methyl]acetamide involves its interaction with specific molecular targets. The compound can bind to proteins or enzymes, altering their activity and function. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 2-chloro-N-[(1-piperidin-1-ylcyclohexyl)methyl]acetamide
- N-[(1-piperidin-1-ylcyclohexyl)methyl]acetamide
- 2-chloro-N-[(1-piperidin-1-ylcyclohexyl)methyl]ethanamide
Uniqueness
This compound is unique due to the presence of both the piperidine and cyclohexyl groups, which confer specific chemical and biological properties. This makes it particularly valuable in research applications where these properties are advantageous.
Properties
Molecular Formula |
C14H25ClN2O |
|---|---|
Molecular Weight |
272.81 g/mol |
IUPAC Name |
2-chloro-N-[(1-piperidin-1-ylcyclohexyl)methyl]acetamide |
InChI |
InChI=1S/C14H25ClN2O/c15-11-13(18)16-12-14(7-3-1-4-8-14)17-9-5-2-6-10-17/h1-12H2,(H,16,18) |
InChI Key |
QURAHICPUHYPRO-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)(CNC(=O)CCl)N2CCCCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-(4-Methylbenzyl)-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-6-sulfonyl chloride](/img/structure/B13197875.png)




![4-[(Butan-2-yloxy)methyl]aniline](/img/structure/B13197903.png)
![6-Methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-4-one](/img/structure/B13197913.png)

![4-(Difluoromethyl)-2-methylimidazo[1,5-a]pyrimidine-8-carboxylic acid](/img/structure/B13197922.png)




